molecular formula C19H13N3O5 B4555754 N-2-biphenylyl-3,5-dinitrobenzamide

N-2-biphenylyl-3,5-dinitrobenzamide

Cat. No.: B4555754
M. Wt: 363.3 g/mol
InChI Key: DJRVXRLNSGDFSS-UHFFFAOYSA-N
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Description

N-2-biphenylyl-3,5-dinitrobenzamide is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of 3,5-dinitrobenzamides. This family of compounds has been identified as a promising scaffold in the discovery of novel anti-infective agents. Scientific studies on structurally similar N-benzyl 3,5-dinitrobenzamides have demonstrated excellent in vitro activity against Mycobacterium tuberculosis , including drug-susceptible and multidrug-resistant strains, suggesting potential as a core structure for antitubercular drug development . The mechanism of action for related compounds often involves targeting essential bacterial enzymes, such as DprE1, which is crucial for cell wall synthesis in mycobacteria . Furthermore, other 3,5-dinitrobenzamide derivatives have been explored as antikinetoplastid antimicrotubule agents, showing potent and selective activity against parasites like Leishmania and African trypanosomes . The presence of the dinitrobenzamide group is frequently critical for this biological activity, as these moieties can act as key hydrogen bond acceptors when interacting with target proteins . Researchers can utilize this compound to investigate its physicochemical properties, biological activity, and potential applications, particularly in the fields of antibacterial and antiparasitic agent discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dinitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-19(14-10-15(21(24)25)12-16(11-14)22(26)27)20-18-9-5-4-8-17(18)13-6-2-1-3-7-13/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVXRLNSGDFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-2-Biphenylyl-3,5-dinitrobenzamide* C₁₉H₁₃N₃O₅ 363.33 2-Biphenylyl
Dinitolmide (2-Methyl-3,5-dinitrobenzamide) C₈H₇N₃O₅ 225.16 2-Methyl
N-n-Butyl-3,5-dinitrobenzamide (CPI1147) C₁₁H₁₂N₃O₅ 266.24 n-Butyl
N-(4-Bromophenyl)-3,5-dinitrobenzamide C₁₃H₈BrN₃O₅ 370.12 4-Bromophenyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide C₁₄H₇ClF₃N₃O₅ 389.67 2-Chloro-5-(trifluoromethyl)phenyl
4-Amino-3,5-dinitrobenzamide C₇H₆N₄O₅ 226.15 4-Amino

*Estimated data for the target compound based on structural analogs.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo, trifluoromethyl) increase electrophilicity and reactivity, while alkyl chains (e.g., n-butyl) or amino groups modulate solubility and bioavailability .

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters

Compound Name LogP* Topological Polar Surface Area (Ų) Solubility Profile
This compound ~3.5 ~134 Low aqueous solubility
Dinitolmide 2.7 134.7 Moderate lipophilicity
CPI1147 ~3.0 ~134 Hydrophobic
N-(4-Bromophenyl)-3,5-dinitrobenzamide ~3.2 ~134 Low solubility in polar solvents
4-Amino-3,5-dinitrobenzamide ~1.8 147.5 Improved water solubility due to amino group

*LogP values estimated using Open Babel software or substituent contributions .

Key Observations :

  • The 2-biphenylyl group increases LogP compared to smaller substituents (e.g., methyl in Dinitolmide), suggesting higher membrane permeability but lower aqueous solubility.
  • The amino group in 4-amino-3,5-dinitrobenzamide reduces LogP and enhances solubility, making it more suitable for pharmaceutical formulations .

Inferences for this compound :

  • The biphenylyl group may enhance interactions with aromatic residues in biological targets, such as enzyme active sites or G-protein-coupled receptors, similar to CPI1147’s role in neurological drug intermediates .

Q & A

Q. What are the recommended synthetic routes for N-2-biphenylyl-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For example, a protocol analogous to uses a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in a 3:1 acetonitrile:water solvent system under room temperature for 72 hours. Post-reaction, extraction with chloroform and crystallization from methanol:water (4:1) yields ~75% pure product. Optimizing solvent ratios, reaction time, and purification methods (e.g., column chromatography for intermediates) ensures efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent effects (e.g., nitro group deshielding in aromatic regions) .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves molecular geometry and packing. SHELXL ( ) is recommended for refinement, especially for high-resolution data .

Q. How can intermediate purity be ensured during synthesis?

Use thin-layer chromatography (TLC) to monitor reaction progress. Purify intermediates via recrystallization or flash chromatography. Elemental analysis (C, H, N) and mass spectrometry (HRMS) validate purity before proceeding to subsequent steps .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

Molecular docking (AutoDock, Schrödinger) simulates interactions with targets like enzymes or receptors. applied similar methods to analyze BH3-mimetic specificity. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Follow with molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability .

Q. How can structural contradictions in crystallographic data be resolved?

For ambiguous electron density or disorder:

  • Refine using SHELXL with TWIN and BASF commands ( ).
  • Validate against spectroscopic data (e.g., NMR NOE for stereochemistry).
  • Test alternative space groups (e.g., P21/c vs. P212121) to minimize R-factor discrepancies .

Q. What experimental designs evaluate antimicrobial efficacy?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., biphenyl vs. pyridyl) to correlate structural features with activity. used this approach for dinitrobenzamide analogues .

Q. How to address reproducibility challenges in synthesis?

  • Standardize solvents (HPLC-grade) and catalysts (e.g., EDC·HCl from the same supplier).
  • Document reaction parameters (temperature, humidity) meticulously.
  • For moisture-sensitive steps, use inert atmospheres (N2/Ar) and anhydrous solvents .

Q. What strategies mitigate toxicity in biological studies?

  • Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) early in development.
  • Modify functional groups (e.g., replace nitro with methoxy) to reduce reactive oxygen species (ROS) generation while retaining activity .

Data Contradiction and Validation

Q. How should conflicting bioactivity data between studies be analyzed?

  • Cross-validate assays in independent labs using standardized protocols.
  • Re-examine compound purity (e.g., HPLC >95%) and storage conditions (e.g., desiccated, -20°C).
  • Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What practices prevent retraction risks in structural studies?

  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database).
  • Disclose refinement parameters (R-factor, twin laws) transparently. highlights retractions due to unreproducible data, emphasizing rigorous validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-biphenylyl-3,5-dinitrobenzamide
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